![molecular formula C18H20BrNO B14188042 (2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine CAS No. 920796-76-5](/img/structure/B14188042.png)
(2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 2-(4-bromophenyl)-4-[(1R)-1-phenylethyl]-, (2R)- is a chiral morpholine derivative. Morpholine derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of the bromophenyl and phenylethyl groups in this compound suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the reaction of morpholine with appropriate aryl halides under basic conditions. For this specific compound, a possible synthetic route could involve:
Nucleophilic Substitution: Reacting morpholine with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.
Chiral Resolution: Using chiral catalysts or chiral resolution techniques to obtain the (2R)-enantiomer.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Reactors: For small-scale production, batch reactors with precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Morpholine derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield secondary amines.
Scientific Research Applications
Chemistry
Morpholine derivatives are used as intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology
These compounds can act as enzyme inhibitors or receptor ligands, making them valuable in biochemical research.
Medicine
Morpholine derivatives have been investigated for their potential as antiviral, antibacterial, and anticancer agents.
Industry
In the industrial sector, morpholine derivatives are used as corrosion inhibitors, solvents, and emulsifying agents.
Mechanism of Action
The mechanism of action of morpholine derivatives typically involves interaction with specific molecular targets such as enzymes or receptors. The presence of the bromophenyl and phenylethyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Morpholine, 4-phenyl-: Another morpholine derivative with a phenyl group.
Morpholine, 4-(4-bromophenyl)-: A simpler derivative with only a bromophenyl group.
Uniqueness
The unique combination of the bromophenyl and phenylethyl groups in Morpholine, 2-(4-bromophenyl)-4-[(1R)-1-phenylethyl]-, (2R)- may confer distinct biological activity and chemical reactivity compared to other morpholine derivatives.
Properties
CAS No. |
920796-76-5 |
|---|---|
Molecular Formula |
C18H20BrNO |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
(2R)-2-(4-bromophenyl)-4-[(1R)-1-phenylethyl]morpholine |
InChI |
InChI=1S/C18H20BrNO/c1-14(15-5-3-2-4-6-15)20-11-12-21-18(13-20)16-7-9-17(19)10-8-16/h2-10,14,18H,11-13H2,1H3/t14-,18+/m1/s1 |
InChI Key |
YWMUEQLXCPKKRF-KDOFPFPSSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CCO[C@@H](C2)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


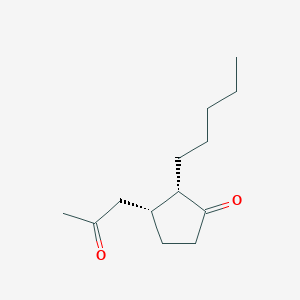
![4-[6-(Morpholin-4-yl)pyridin-2-yl]benzoic acid](/img/structure/B14187960.png)
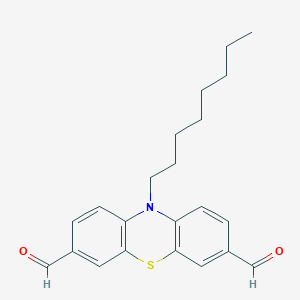
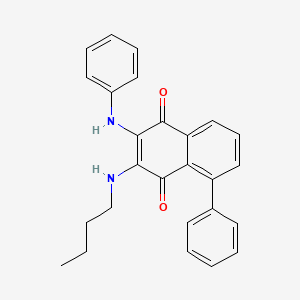

![Acetic acid;2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethanol](/img/structure/B14187982.png)
![[3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol](/img/structure/B14187983.png)
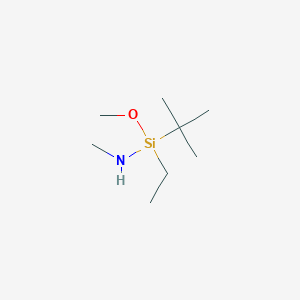
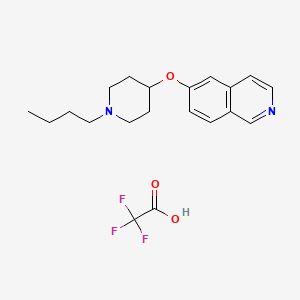
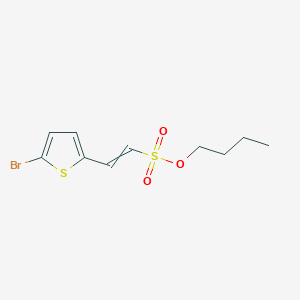
![N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14188013.png)
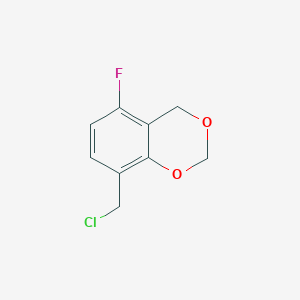

![1,3-Dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14188045.png)
